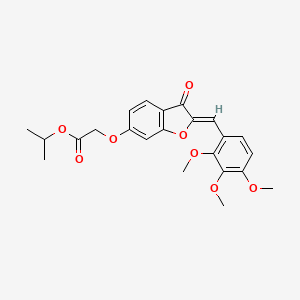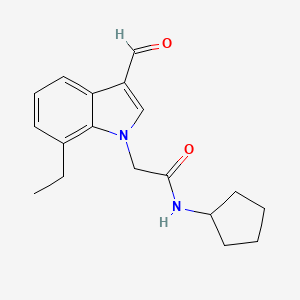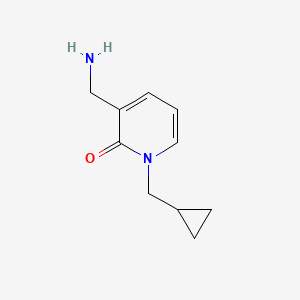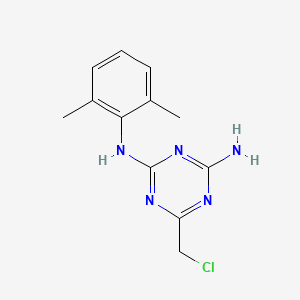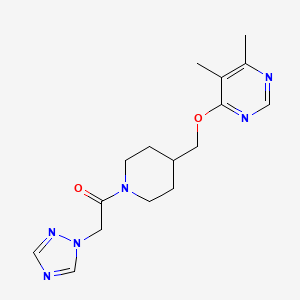
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that require precise conditions and reagents. In the case of the compound 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, the synthesis was achieved through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine. This process was followed by thorough characterization using techniques such as elemental analysis, IR, 1H NMR spectra, and single-crystal X-ray diffraction . Although the compound , "1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one", is not directly synthesized in the provided papers, the methods used for the synthesis of similar compounds can offer insights into potential synthetic routes and the complexity involved in creating such molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. The crystal structure of the synthesized compound from paper was determined to be monoclinic with specific cell parameters. The molecule was found to be nonplanar with the piperidine ring adopting a chair conformation. The dihedral angle between the pyridine and benzene rings was measured, indicating the spatial arrangement of these rings within the molecule. No intra- or intermolecular hydrogen bonds were identified in the crystal structure, which can influence the stability and reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. While the provided papers do not detail specific reactions involving "1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one", they do provide insights into the reactivity of structurally related compounds. For instance, the presence of functional groups such as oxime and chloropyridinylmethyl in the compound from paper suggests potential sites for further chemical transformations, such as nucleophilic substitutions or the formation of coordination complexes with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and composition. The compound from paper was characterized by its crystal system, space group, cell dimensions, density, and molecular weight. These properties are essential for understanding the behavior of the compound under different conditions and for its identification. The bioactivity of the compound was also assessed, showing broad inhibitory activities toward fungi at a specific concentration, which indicates its potential as a bioactive molecule .
In the case of the complexes described in paper , the binding behavior of the ligand 4,6-dimethyl-1,2,3-triazolo[4,5-d]-pyrimidin-5,7-dionato (dmax(-)) was studied in the presence of bipyrimidine (bpym). The formation of dinuclear complexes and one-dimensional polymers with divalent cations of Zn, Cd, and Cu was observed. The study also explored the magnetic interactions and hydrogen bonding within the structures, contributing to the understanding of the 3-D structure of the compounds .
While the specific compound "1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one" is not directly analyzed in the provided papers, the methodologies and findings from these studies can be applied to infer potential properties and reactivity of the compound .
Scientific Research Applications
Synthesis and Structural Studies
The chemical compound under discussion is closely related to various synthesized derivatives with potential applications in scientific research. For example, heterocyclization of certain pyrimidinyl-thiosemicarbazides leads to the formation of triazolopyrimidines, highlighting a process crucial for creating compounds with similar structures that could have diverse applications, including drug discovery and development (R. I. Vas’kevich et al., 2006). Similarly, the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety indicates the compound's relation to research focused on new heterocyclic compounds that exhibit moderate antibacterial and antifungal effects (H. Abdel‐Aziz et al., 2008).
Antimicrobial and Anticancer Activities
Research into pyrimidine derivatives, such as those related to the compound , has shown promising antimicrobial and anticancer activities. A study on novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the potential of these compounds in therapeutic applications, underlining the importance of structural modifications to enhance biological activity (A. Rahmouni et al., 2016). Another research effort synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, demonstrating anti-inflammatory and analgesic activities. This underscores the versatility of pyrimidine derivatives in medicinal chemistry (A. Abu‐Hashem et al., 2020).
Chemical Properties and Reaction Mechanisms
The compound's relevance extends to studies on its chemical properties and reaction mechanisms. For instance, the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents indicates the broader chemical framework's potential for developing new antimicrobial agents, highlighting the importance of synthetic chemistry in addressing microbial resistance (Divyesh Patel et al., 2012). Additionally, the development of processes for synthesizing broad-spectrum antifungal agents like Voriconazole, involving similar pyrimidine derivatives, showcases the compound's relevance in improving synthetic routes for pharmaceuticals (M. Butters et al., 2001).
properties
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-12-13(2)18-10-19-16(12)24-8-14-3-5-21(6-4-14)15(23)7-22-11-17-9-20-22/h9-11,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJORFBAQMFOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CN3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)



![2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2509322.png)
![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![8-Ethyl-1,5-diazabicyclo[3.2.1]octane](/img/structure/B2509327.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509328.png)
